molecular formula C13H22 B123903 1,3,5-Trimethyladamantane CAS No. 707-35-7

1,3,5-Trimethyladamantane

Cat. No. B123903
CAS RN: 707-35-7
M. Wt: 178.31 g/mol
InChI Key: WCACLGXPFTYVEL-UHFFFAOYSA-N
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Description

1,3,5-Trimethyladamantane is a derivative of adamantane, a polyhedral organic compound consisting of a single-layer framework of carbon atoms arranged in a diamond-like structure. The trimethyladamantane variant has three methyl groups attached to the carbon framework, which can influence its chemical and physical properties. Although the provided papers do not directly discuss 1,3,5-trimethyladamantane, they do provide insights into related compounds and their synthesis, molecular structures, and chemical reactions, which can be extrapolated to understand the properties of 1,3,5-trimethyladamantane.

Synthesis Analysis

The synthesis of related adamantane derivatives involves the use of various reagents and catalysts. For instance, the symmetrical tetrasilaadamantane reacts with ICl–AgOTf to produce triflato-trimethyl-tetrasilaadamantane in near quantitative yields, demonstrating a chemoselective process . Additionally, the presence of catalysts such as AlBr3 can significantly enhance the conversion rates of these reactions . These methods suggest that the synthesis of 1,3,5-trimethyladamantane could also be optimized by selecting appropriate reagents and catalysts.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by their adamantane core with various substituents. In the case of 1,3,5-tris(trimethylstannyl)benzene, electron diffraction studies have shown that the substituents can affect the bond angles and lengths within the molecule . This information implies that the trimethyl groups in 1,3,5-trimethyladamantane would similarly influence its molecular geometry, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives can vary depending on the substituents and reaction conditions. For example, the trimethylstannylation of 1,3-dihaloadamantanes suggests that delocalized radical anions could be intermediates in the reaction pathway . This insight into the reaction mechanism can be valuable when considering the types of chemical reactions that 1,3,5-trimethyladamantane might undergo, such as substitutions or additions involving radical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The synthesis and structural characterization of 1,1,3-trimethyl-3-phenylindane, for example, show that reaction conditions such as temperature, catalyst quantity, and reaction time can affect the yield and purity of the product . These factors are likely to be relevant for the synthesis and purification of 1,3,5-trimethyladamantane as well, indicating that careful control of reaction parameters is essential for obtaining high-purity material.

Scientific Research Applications

Phase Behavior Studies

1,3,5-Trimethyladamantane has been studied for its unique order-disorder transitions. Research by Clark et al. (1977) investigated these transitions in various substituted adamantanes, including 1,3,5-trimethyladamantane, using differential scanning calorimetry. They discussed the effects of substituent groups on the phase behavior of these molecules (Clark, Knox, Mackle, & Mckervey, 1977).

Critical Temperatures in Binary Mixtures

Sarkisova et al. (2008) determined the critical (liquid-vapor) temperatures of 1,3,5-trimethyladamantane in binary mixtures with 1,3-dimethyladamantane. This study showcased the linear dependence of critical temperatures on the composition of these mixtures (Sarkisova, Nazmutdinov, & Alekina, 2008).

Geometric and Electronic Structure Analysis

Borisov et al. (2016) conducted a detailed study on the geometric and electronic structures of 1,3,5-trimethyladamantane and its isomers. They used advanced computational methods to calculate the total energy, transformation energies, entropies of transformations, and vibration frequencies of these compounds (Borisov, Saginaev, & Bagrii, 2016).

Liquid-Vapor Phase Studies

Nazmutdinov et al. (2006) explored the liquid-vapor critical temperatures of 1,3,5-trimethyladamantane and its mixtures with cyclohexane, offering insights into the predictive capabilities of calculation methods for these mixtures (Nazmutdinov, Sarkisova, Vodenkova, Nesterov, & Nesterova, 2006).

Heat Capacities and Thermodynamic Properties

Varushchenko et al. (2005) measured the heat capacities of 1,3,5-trimethyladamantane in different phases and determined the temperatures, enthalpies, and entropies of phase transitions. This study contributes significantly to understanding the thermodynamic properties of 1,3,5-trimethyladamantane (Varushchenko, Druzhinina, Senyavin, & Sarkisova, 2005).

Role in Catalysis

Research on 1,3,5-triazine-based amide-forming reactions, mediated or catalyzed by tert-amines like trimethylamine, has shown that 1,3,5-trimethyladamantane can play a role in such catalytic processes. Kitamura et al. (2014) synthesized ligand catalysts that connect a protein ligand to a trimethylamine moiety, demonstrating its potential in catalysis (Kitamura et al., 2014).

Photovoltaic Applications

Sobhani-Nasab et al. (2015) explored the use of 1,3,5-benzenetricarboxylic acid (trimesic acid) in the synthesis of NiTiO3 nanoparticles, highlighting the potential of 1,3,5-trimethyladamantane derivatives in photovoltaic applications (Sobhani-Nasab et al., 2015).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

1,3,5-trimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22/c1-11-4-10-5-12(2,7-11)9-13(3,6-10)8-11/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCACLGXPFTYVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220966
Record name 1,3,5-Trimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyladamantane

CAS RN

707-35-7
Record name 1,3,5-Trimethyladamantane
Source CAS Common Chemistry
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Record name 1,3,5-Trimethyladamantane
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Record name 1,3,5-Trimethyladamantane
Source EPA DSSTox
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Record name 1,3,5-trimethyladamantane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
PR Schleyer, GJ Gleicher… - The Journal of Organic …, 1966 - ACS Publications
From the time of Friedel3 it has been known that alkanes undergo extensive changes in the presence of aluminum chlorideand similar catalysts. 4 Aschan5 demonstrated that …
Number of citations: 18 pubs.acs.org
X Cao, X Qin, X Wu, Y Guo, L Xu… - Journal of Chemical & …, 2014 - ACS Publications
Measurements on densities (ρ), viscosities (η), and refractive indices (n D ) from (293.15 to 333.15) K and at 0.1 MPa along with the surface tensions (γ) at 298.15 K and 0.1 MPa for …
Number of citations: 41 pubs.acs.org
X Qin, S Yang, J Zhao, L Wang, Y Zhang, X Qin… - The Journal of Chemical …, 2022 - Elsevier
Densities and viscosities for the ternary mixture, 1,3,5-trimethyladamantane (1,3,5-TMA) + 1,2,3,4-Tetrahydronaphthalene + n-octanol, and their corresponding binary mixtures (1,3,5-…
Number of citations: 2 www.sciencedirect.com
E Osawa, Y Tahara, A Togashi, T Iizuka… - The Journal of …, 1982 - ACS Publications
Carbocation isomerization of methyltetracyclododecanes 1 and 2 gives an equilibrium mixture (5: 3: 2) of 1-, 2-, and 8-methylethanoadamantanes 15—17. By contrast, a …
Number of citations: 26 pubs.acs.org
WV Steele, I Watt - The Journal of Chemical Thermodynamics, 1977 - Elsevier
The standard enthalpies of combustion of six methyl-substituted adamantanes have been measured in a static combustion bomb calorimeter using approximately 50 mg samples. The …
Number of citations: 31 www.sciencedirect.com
X Qin, Y Chen, S Yang, X Qin, J Zhao… - Journal of Chemical & …, 2020 - ACS Publications
Measurements on densities, viscosities, and refractive indices at atmospheric pressure for binary mixtures of 1,3-dimethyladamantane (1,3-DMA), 1,3,5-trimethyladamantane (1,3,5-TMA…
Number of citations: 13 pubs.acs.org
H Tarratt - 1969 - ora.ox.ac.uk
Adamantane and related ring systems The thesis is an account of (a) the synthesis of derivatives of adamantane and an exploratory investigation of the chemistry of some of these …
Number of citations: 2 ora.ox.ac.uk
L Berwick, R Alexander, K Pierce - Organic geochemistry, 2011 - Elsevier
Diamondoids are hydrocarbons with a carbon skeleton that is superimposable on the diamond lattice. Adamantane is the cage-shaped primary unit of diamondoids and occurs widely in …
Number of citations: 28 www.sciencedirect.com
MV Giruts, GN Gordadze, AR Stroeva… - … and Technology of …, 2014 - Springer
The chloroform-insoluble part of chemoorganoheterotrophic aerobic bacteria Arthrobacter sp. RV and Pseudomonas aeruginosa RM is subjected to thermolysis and catalytic …
Number of citations: 2 link.springer.com
K Gerzon, DJ Tobias, RE Holmes… - Journal of Medicinal …, 1967 - ACS Publications
3, 5, 7-Tnmethyladamantane-l-carboxylie acid (III) was prepared in 90-95% yield by fusion of the corre-sponding bromide (I) with acetamide andtreatment of the resulting acetamido-3, 5…
Number of citations: 52 pubs.acs.org

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